molecular formula C14H15F3N2O3 B5636349 N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide

N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B5636349
M. Wt: 316.28 g/mol
InChI Key: DBNJPMPCTOJMDO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide often involves intricate processes, such as the amination and cyclization of specific intermediates. One study discusses the synthesis of N-((2-oxo-3-substituted-oxazolidin-5-yl)methyl)acetamide, showcasing a method that could be adapted for the synthesis of our target compound through similar synthetic pathways (Yang Chao, 2008).

Molecular Structure Analysis

The molecular structure of compounds within this family, including oxazolidinones, is characterized by their cyclic structures, which often contribute to their biological activity. The oxazolidinone ring, in particular, is a feature that influences the chemical behavior and reactivity of these molecules. Detailed analysis using dynamic NMR properties provides insights into their structural dynamics and stability (H. Samimi et al., 2010).

Chemical Reactions and Properties

The chemical reactivity of N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide is influenced by its functional groups, including the oxazolidinone ring and the acetamide moiety. These groups participate in various chemical reactions, such as cyclization and condensation, which are pivotal in synthesizing related compounds. A study on the synthesis and dynamic NMR properties of similar compounds underlines the reactivity of the oxazolidinone ring and its potential for further chemical modifications (H. Samimi et al., 2010).

properties

IUPAC Name

N-benzyl-2-(2-oxo-1,3-oxazolidin-3-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O3/c15-14(16,17)10-19(8-11-4-2-1-3-5-11)12(20)9-18-6-7-22-13(18)21/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBNJPMPCTOJMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)N1CC(=O)N(CC2=CC=CC=C2)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-(2-oxo-1,3-oxazolidin-3-YL)-N-(2,2,2-trifluoroethyl)acetamide

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